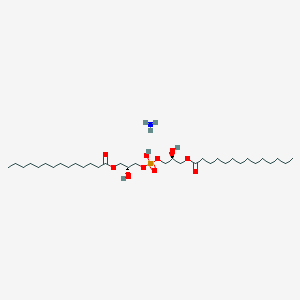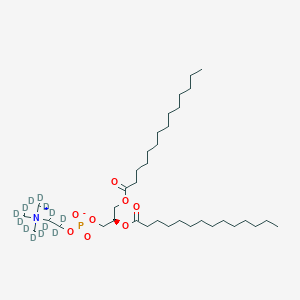
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate, commonly known as DPPS, is a phospholipid derivative that has been widely used in scientific research. DPPS is synthesized through a multi-step process involving the reaction of 2,3-dihydroxypropyl phosphate with decanoyl chloride, followed by the reaction of the resulting decanoyl-2,3-dihydroxypropyl phosphate with (2R)-2,3-bis(hydroxymethyl)propionic acid. DPPS has been found to have a variety of biochemical and physiological effects and has been used in a wide range of research applications.
Scientific Research Applications
Oral Sodium Phosphate Solutions
Oral sodium phosphate solutions are used in medical preparations, specifically as colorectal cleansers before surgeries or examinations. Their efficacy and tolerability have been compared with other regimens, such as polyethylene glycol (PEG), showcasing significant patient acceptance and similar or better effectiveness. These solutions are highlighted for their role in medical diagnostics and procedures, emphasizing the importance of sodium phosphate compounds in healthcare (Curran & Plosker, 2004).
Sodium Zirconium Phosphate (NZP) in Waste Management
Sodium zirconium phosphate (NZP) structures are reviewed for their potential in immobilizing nuclear waste, showcasing their thermal stability and ability to accommodate various ions. This application underlines the versatility of sodium phosphate compounds in addressing environmental and safety challenges (Scheetz, Agrawal, Breval, & Roy, 1994).
Phosphates in Food Processing
The role of phosphates, including sodium phosphates, as additives in food processing is discussed, highlighting their impact on quality enhancement in muscle foods. Phosphates serve as quality boosters by improving tenderness, moisture retention, and flavor, demonstrating the compound's significance in the food industry (Albarracín, Sánchez, Grau, & Barat, 2011).
Safety and Toxicological Reviews
The safety profiles of osmotically acting cathartics, including sodium phosphate-based products, have been critically reviewed, focusing on their applications in colon cleansing and the associated risks. This includes discussions on renal function disturbances and electrolyte balance, providing a comprehensive understanding of the safety considerations in their use (Nyberg, Hendel, & Nielsen, 2010).
properties
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/q;+1/p-1/t23?,24-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIDKKARMDEU-RETUOTIWSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677099 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
322647-25-6 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


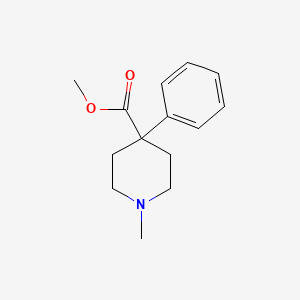
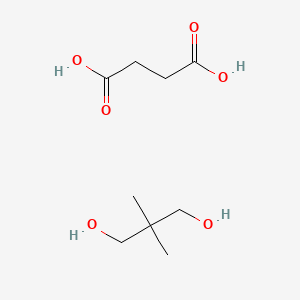

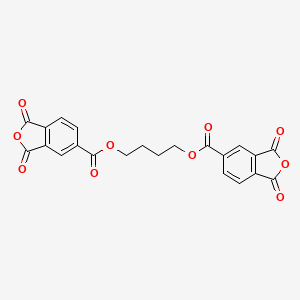
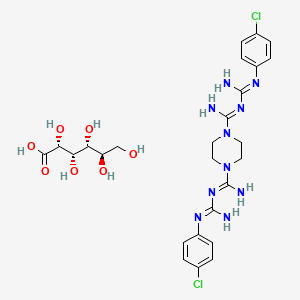

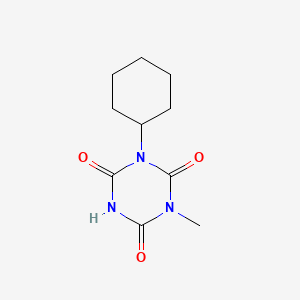
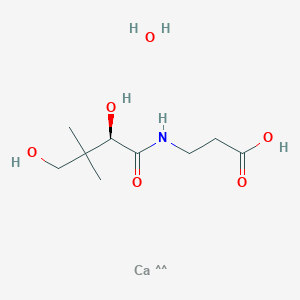
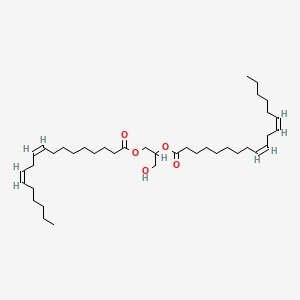
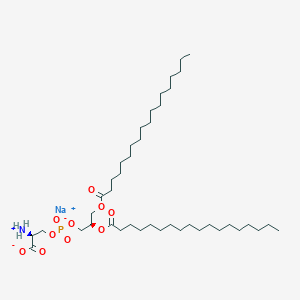
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
